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Compound of Interest

Compound Name: 6-Fluoro-4-methyinicotinaldehyde

Cat. No.: B594276

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular
scaffolds is a cornerstone of modern drug design. Fluorine's unique properties—high
electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can
profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. When
integrated into a heterocyclic system like pyridine, these effects are amplified, creating a
"privileged"” structural motif. 6-Fluoro-4-methylnicotinaldehyde (CAS No. 1266253-68-2)
emerges as a significant building block within this chemical space.[1] Its structure, featuring a
fluorinated pyridine ring functionalized with a reactive aldehyde and a methyl group, presents a
trifecta of opportunities for synthetic elaboration, making it a valuable intermediate for
researchers and drug development professionals aiming to craft next-generation therapeutics.
This guide provides a comprehensive technical overview of its chemical properties, synthesis,
reactivity, and applications.

Physicochemical and Computed Properties

While comprehensive experimental data for 6-Fluoro-4-methylnicotinaldehyde is not
extensively published, its fundamental properties can be summarized from available data and
computational models. These properties are crucial for designing reaction conditions,
purification strategies, and for computational modeling in drug discovery programs.
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Property Value Source

CAS Number 1266253-68-2 [1]

Molecular Formula C7HsFNO [1]

Molecular Weight 139.13 g/mol [1]
6-fluoro-4-methylpyridine-3-

IUPAC Name [2]
carbaldehyde

Topological Polar Surface Area

Poiog 30.0 Az [3]

(TPSA)

Number of Rotatable Bonds 1 [3]

Number of H-bond Acceptors 3 [3]

Number of H-bond Donors 0 [3]

Note: Properties such as melting point, boiling point, and solubility are not readily available in
published literature and would typically be determined experimentally.

Synthesis and Mechanistic Considerations

A definitive, peer-reviewed synthesis for 6-Fluoro-4-methylnicotinaldehyde is not prominently
documented. However, a highly plausible and efficient synthetic route can be designed based
on established organometallic and oxidation chemistry, particularly methods proven for
analogous pyridine derivatives.[4] The most logical approach involves the selective oxidation of
the corresponding primary alcohol, (6-Fluoro-4-methylpyridin-3-yl)methanol.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a suitable brominated
pyridine precursor.

1. n-BuLi, THF, -78°C
2. Paraformaldehyde

(G-FIuoro-4-methylpyridin-3-yl)methanoD%(e-Fluoro-4-methylnicotinaldehyd%

(3-Bromo-G-fIuoro-4-methylpyridine

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://accelachem.com/cn/productview_goodsid_301461_goodscode_SY067413.html
https://accelachem.com/cn/productview_goodsid_301461_goodscode_SY067413.html
https://accelachem.com/cn/productview_goodsid_301461_goodscode_SY067413.html
https://www.aifchem.com/aif/goods/detail/1266253-68-2
https://www.smolecule.com/products/s902409
https://www.smolecule.com/products/s902409
https://www.smolecule.com/products/s902409
https://www.smolecule.com/products/s902409
https://www.benchchem.com/product/b594276?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0438566.htm
https://www.benchchem.com/product/b594276?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: Proposed synthesis of 6-Fluoro-4-methylnicotinaldehyde.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (6-Fluoro-4-methylpyridin-3-yl)methanol

This step utilizes a classic halogen-metal exchange followed by quenching with an electrophile
(paraformaldehyde). The choice of n-butyllithium (n-BuLi) at low temperatures (-78°C) is critical
to ensure rapid halogen-metal exchange without competing side reactions, such as addition to
the pyridine ring.

o Reactor Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic
stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

e Initial Charge: The flask is charged with 3-bromo-6-fluoro-4-methylpyridine (1.0 eq) and
anhydrous tetrahydrofuran (THF, ~0.2 M).

e Cooling: The solution is cooled to -78°C using a dry ice/acetone bath.

e Lithiation: n-Butyllithium (1.05 eq, 2.5 M solution in hexanes) is added dropwise via the
dropping funnel, maintaining the internal temperature below -70°C. The mixture is stirred for
1 hour at -78°C.

o Expertise & Experience Insight:The sub-stoichiometric excess of n-BuLi ensures complete
consumption of the starting material. Maintaining a very low temperature is paramount to
prevent decomposition of the pyridyl-lithium intermediate.

» Electrophilic Quench: Dry paraformaldehyde (1.5 eq) is added in one portion. The reaction is
allowed to slowly warm to room temperature and stirred overnight.

o Trustworthiness Insight:Using dry paraformaldehyde is crucial as any moisture will quench
the organolithium intermediate non-productively.

o Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous
ammonium chloride solution. The mixture is transferred to a separatory funnel and extracted
with ethyl acetate (3x). The combined organic layers are washed with brine, dried over
anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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 Purification: The crude product is purified by column chromatography on silica gel to yield the
target alcohol.

Step 2: Oxidation to 6-Fluoro-4-methylnicotinaldehyde

The selective oxidation of a pyridyl-methanol, which is structurally analogous to a benzylic
alcohol, to an aldehyde requires a mild oxidant to prevent over-oxidation to the carboxylic acid.
Manganese dioxide (MnO3) is an excellent choice for this transformation due to its high
selectivity for allylic and benzylic-type alcohols.

Reactor Setup: A round-bottom flask is charged with (6-Fluoro-4-methylpyridin-3-yl)methanol
(1.0 eq) and a suitable solvent like dichloromethane (CH2Cl2) or chloroform (CHCI3).

o Oxidant Addition: Activated manganese dioxide (5-10 eq by weight) is added to the solution.

o Expertise & Experience Insight:A large excess of MnO: is standard practice as its activity
can vary. The reaction is heterogeneous, and vigorous stirring is required for efficient

conversion.

e Reaction Monitoring: The suspension is stirred vigorously at room temperature. The reaction
progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting
material is consumed.

o Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to
remove the manganese salts. The filter cake is washed thoroughly with dichloromethane.

o Trustworthiness Insight:This self-validating protocol relies on the insolubility of the MnO2
and its byproducts. A thorough wash of the Celite pad is essential to maximize product
recovery.

 Purification: The combined filtrate is concentrated in vacuo. The resulting crude aldehyde is
typically of high purity but can be further purified by silica gel chromatography if necessary.

Spectroscopic Characterization (Predicted)

Lacking published experimental spectra, the following table outlines the predicted key signals
in H and 3C NMR spectroscopy for structure verification. Predictions are based on standard
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chemical shift values and the electronic effects of the substituents (F, CHO, CHs) on the

pyridine ring.
Predicted Chemical Multiplicity / .
Nucleus . . Assignment
Shift (6, ppm) Coupling
1H NMR ~10.1 s Aldehyde (-CHO)
H-2 (proton between
~8.6 S
N and CHO)
H-5 (proton adjacent
~7.2 d, JH-F=8Hz
toF)
~2.6 S Methyl (-CHs)
13C NMR ~191 d Aldehyde (CHO)
C-6 (carbon bonded to
~165 d, JC-F=240Hz
F)
~153 d C-2
~151 d C-4
~128 s C-3
~110 d, JC-F =40 Hz C-5
~18 s Methyl (-CH3)

Note: Spectra would be recorded in a solvent like CDCIs. 'd' denotes doublet, 's' denotes

singlet. Coupling constants (J) are estimates.

Chemical Reactivity and Applications in Drug

Discovery

6-Fluoro-4-methylnicotinaldehyde is a versatile intermediate whose value lies in the

orthogonal reactivity of its functional groups. The fluoropyridine core provides metabolic

stability and modulates electronics, while the aldehyde serves as a versatile synthetic handle.
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Key Synthetic Transformations

Reductive Amination: The aldehyde can be readily converted into a primary or secondary
amine, a crucial transformation for introducing side chains that can interact with biological
targets.

Wittig and Horner-Wadsworth-Emmons Reactions: Formation of carbon-carbon double
bonds, providing access to stilbene-like structures or precursors for further cyclization.

Condensation Reactions: Reaction with active methylene compounds (e.g., malononitrile,
cyanoacetates) to form Knoevenagel condensation products, which are precursors to a wide
variety of more complex heterocyclic systems.

Nucleophilic Addition: Grignard or organolithium reagents can add to the aldehyde to form
secondary alcohols, expanding the molecular complexity.

Role in Medicinal Chemistry

The structural motifs present in 6-Fluoro-4-methylnicotinaldehyde are prevalent in many

biologically active agents. Its application can be logically directed toward several therapeutic

areas:

Kinase Inhibitors: The pyridine core is a well-established scaffold in numerous ATP-
competitive kinase inhibitors. The aldehyde provides a key attachment point for building out
fragments that occupy the ribose-binding or solvent-exposed regions of the ATP pocket.

CNS Agents: The presence of a fluorine atom can enhance blood-brain barrier permeability.
Fluorinated pyridines are key components of ligands for central nervous system (CNS)
targets, such as nicotinic acetylcholine receptors.[5]

Agrochemicals: Substituted pyridine and enaminocarbonyl compounds have found broad
application as insecticides and herbicides.[5]

The following diagram illustrates a hypothetical workflow where 6-Fluoro-4-

methylnicotinaldehyde serves as a key intermediate in a drug discovery program.

Caption: Use of 6-Fluoro-4-methylnicotinaldehyde in a drug discovery workflow.
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Safety and Handling

While a comprehensive, peer-reviewed toxicology profile for 6-Fluoro-4-
methylnicotinaldehyde is not available, data from its Safety Data Sheet (SDS) and
structurally related aromatic aldehydes provide a basis for safe handling protocols.[1]

» Hazard Identification: Assumed to be harmful if swallowed, causes skin irritation, and may
cause serious eye irritation and respiratory irritation based on analogous structures.

» Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles or a face shield.
o Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

o Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood. If
dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

e First-Aid Measures:

o

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

o

Skin Contact: Immediately wash off with soap and plenty of water.

[¢]

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

o

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious
person. Rinse mouth with water.

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
» Fire-fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Conclusion

6-Fluoro-4-methylnicotinaldehyde stands as a potent and versatile chemical tool for the
modern synthetic chemist. Its carefully arranged functionalities—a metabolically robust
fluoropyridine core, a synthetically tractable aldehyde group, and a methyl group for steric and
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electronic tuning—offer a pre-optimized platform for the rapid generation of molecular diversity.
While further publication of its experimental properties and reactivity is anticipated, the logical
application of established chemical principles allows for its confident integration into research
and development pipelines, particularly in the pursuit of novel therapeutics in oncology,
neuroscience, and beyond.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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